N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride
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Overview
Description
N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a heterocyclic compound that features a pyridine ring and a tetrahydrofuran ring. This compound is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with tetrahydrofuran-3-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)tetrahydrofuran-3-amine
- N-(pyridin-4-ylmethyl)tetrahydrofuran-3-amine
- N-(quinolin-2-ylmethyl)tetrahydrofuran-3-amine
Uniqueness
N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10;;/h1-3,5,10,12H,4,6-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWSLHEJHWJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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